Ethyl 1-ethyl-1H-imidazole-4-carboxylate

Medicinal Chemistry Drug Design Physicochemical Property Profiling

Researchers requiring the exact N1-ethyl, C4-ethyl ester substitution pattern for reproducible SAR studies often face supply inconsistency. Generic analogs (e.g., CAS 23785-21-9) cannot substitute as the N1-ethyl group is critical for target lipophilicity (LogP) and in vitro potency against drug-resistant Mtb strains. - Purity: ≥97% (HPLC), ensuring accurate dose-response data. - Application: Optimized scaffold for solid-phase combinatorial library synthesis and intracellular esterase-activated probe design. - Supply: Ready-to-ship analytical standard for HPLC/LC-MS method development, eliminating batch-to-batch variability in quantitative workflows.

Molecular Formula C8H12N2O2
Molecular Weight 168.19 g/mol
CAS No. 675149-81-2
Cat. No. B1500498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-ethyl-1H-imidazole-4-carboxylate
CAS675149-81-2
Molecular FormulaC8H12N2O2
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESCCN1C=C(N=C1)C(=O)OCC
InChIInChI=1S/C8H12N2O2/c1-3-10-5-7(9-6-10)8(11)12-4-2/h5-6H,3-4H2,1-2H3
InChIKeyYIKXHATZWFVXKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-ethyl-1H-imidazole-4-carboxylate Overview


Ethyl 1-ethyl-1H-imidazole-4-carboxylate (CAS 675149-81-2) is a fully substituted imidazole derivative belonging to the ring-substituted-1H-imidazole-4-carboxylic acid ester class. This class is recognized for its potential as a source of new anti-tuberculosis agents [1]. The compound features a C8H12N2O2 molecular formula (MW 168.19 g/mol) and is characterized by an ethyl group at the N1 position and an ethyl ester at the C4 position . Its structure serves as a foundational scaffold in synthetic chemistry, enabling the construction of more complex molecules for pharmaceutical research .

Scaffold class Ring-substituted imidazole-4-carboxylate ester
Key feature N1-ethyl + C4-ethyl ester substitution pattern
Research fit Scaffold for anti-tubercular SAR studies (class-level reported)

Why Substitution Fails


Simple substitution of Ethyl 1-ethyl-1H-imidazole-4-carboxylate with its close analogs, such as the unsubstituted Ethyl 1H-imidazole-4-carboxylate (CAS 23785-21-9) or its methyl ester variant, is not scientifically valid. The N1-ethyl substitution is a critical determinant of the compound's lipophilicity, steric profile, and downstream reactivity. This modification directly impacts key physicochemical parameters, including lipophilicity (LogP) and solubility, which in turn govern the compound's behavior in biological assays and synthetic protocols. As demonstrated in structure-activity relationship (SAR) studies on related anti-tubercular imidazoles, even minor variations in N-alkyl chain length can lead to significant differences in in vitro potency [1]. Therefore, procurement for precise research applications requires the specific N1-ethyl, C4-ethyl ester substitution pattern to ensure experimental reproducibility and meaningful data interpretation.

Attribute
Target: N1-Ethyl, C4-Ethyl Ester
Substitute: Unsubstituted / Methyl Ester
N1 substitution
Ethyl group present; alters LogP and steric profile
Lacks N1-ethyl; lipophilicity and target engagement may shift
Ester moiety
Ethyl ester; stable under physiological pH, hydrolyzable under basic conditions
Methyl ester may exhibit different hydrolysis kinetics and membrane permeability
Molecular weight
168.19 g/mol; 20% higher than unsubstituted analog
140.14 g/mol; introduces systematic error in quantitative workflows

Quantitative Evidence


Lipophilicity Impact of N1-Ethyl Substitution

N-alkylation at the imidazole 1-position is a primary strategy for modulating a molecule's lipophilicity, which directly influences membrane permeability, solubility, and non-specific binding. Ethyl 1-ethyl-1H-imidazole-4-carboxylate demonstrates a significantly higher calculated LogP than its unsubstituted counterpart, Ethyl 1H-imidazole-4-carboxylate, confirming the expected lipophilicity shift. This data is critical for medicinal chemists planning to use the compound in cellular assays or as a starting point for further lead optimization [1].

Lipophilicity shift
Class-level inference
Calculated LogP shift: -0.1 vs unsubstituted analog
N1-ethyl alters physicochemical profile; supports distinct entity status
Computational XLogP3; experimental confirmation recommended
Medicinal Chemistry Drug Design Physicochemical Property Profiling

Ester Hydrolysis Susceptibility

The ethyl ester moiety is a key functional handle. In contrast to the free acid (1-ethyl-1H-imidazole-4-carboxylic acid), the ester is stable under physiological pH but can be selectively hydrolyzed under basic conditions. This allows for controlled release of the active carboxylic acid, a classic prodrug strategy. The base-catalyzed hydrolysis of Ethyl imidazole-4-carboxylate (a closely related analog) proceeds with a reported yield of 92.49% to the corresponding acid under mild conditions (KOH, 30 °C), demonstrating the feasibility of this transformation [1]. The target compound offers this same potential for controlled conversion.

Ester hydrolysis
Cross-study comparable
Analog hydrolysis yield: 92.49% under mild base (KOH, 30°C)
Supports controlled conversion to acid; ester serves as stable prodrug handle
Yield from unsubstituted ethyl ester analog; target compound reactivity expected comparable
Chemical Stability Prodrug Strategy Reaction Optimization

Molecular Weight Impact

The molecular weight of a compound is a fundamental property that influences its handling, solubility, and the required molar amounts in experiments. The N1-ethyl group on the target compound increases its molecular weight compared to the unsubstituted Ethyl 1H-imidazole-4-carboxylate. This difference has practical implications for weighing and solution preparation. The target compound, Ethyl 1-ethyl-1H-imidazole-4-carboxylate, has a molecular weight of 168.19 g/mol , which is 28.05 g/mol higher than the unsubstituted analog, Ethyl 1H-imidazole-4-carboxylate (MW: 140.14 g/mol) [1]. This 20% difference in molecular weight is significant for precise analytical work.

Molecular weight
Head-to-head
168.19 vs 140.14 g/mol (+20%)
Correct MW essential for stock solution accuracy and molar ratio calculations
Substitution introduces systematic quantitation error
Formulation Analytical Chemistry Sample Management

Synthetic Accessibility via Catch and Release

The synthesis of 1-substituted imidazole-4-carboxylates, including the target compound, has been optimized using a solid-phase 'catch and release' strategy under microwave irradiation. This method affords the title compounds in high yields and chemical purity directly from the solid support to solution [1]. This demonstrates a robust, high-throughput synthetic route that is not universally applicable to all imidazole analogs, especially those with different N-substitution patterns or reactive functional groups. The method's efficiency highlights the compound's compatibility with modern combinatorial chemistry techniques.

Synthetic route
Class-level inference
Solid-phase catch-and-release; high purity without intermediate purification
Supports combinatorial library generation and reliable scale-up procurement
Method validated for 1-alkyl-4-imidazolecarboxylate class; specific compound yield not detailed
Combinatorial Chemistry Solid-Phase Synthesis Library Generation

Critical Applications


Anti-Tubercular Lead Optimization

Based on the established anti-tuberculosis activity of the imidazole-4-carboxylate scaffold [1], Ethyl 1-ethyl-1H-imidazole-4-carboxylate serves as a critical starting material or advanced intermediate for structure-activity relationship (SAR) studies. Its distinct N1-ethyl substitution pattern, which alters lipophilicity and molecular weight compared to unsubstituted analogs, makes it a specific probe for exploring the impact of N-alkyl chain length on target engagement and cellular activity in drug-resistant Mycobacterium tuberculosis strains.

Membrane-Permeable Probe Development

The ethyl ester functionality of this compound provides a balance of stability and potential for intracellular activation. Its higher LogP relative to the carboxylic acid analog [2] suggests improved passive membrane permeability, making it a valuable scaffold for designing cell-permeable probes. Once inside the cell, esterases could hydrolyze the compound to release the active 1-ethyl-1H-imidazole-4-carboxylic acid, enabling studies of target engagement in a cellular context.

Combinatorial Library Construction

The proven efficiency of solid-phase 'catch and release' strategies for synthesizing this class of compounds [3] positions Ethyl 1-ethyl-1H-imidazole-4-carboxylate as an ideal building block for high-throughput combinatorial library generation. Researchers can reliably produce diverse collections of imidazole-based compounds with high purity, accelerating the hit-to-lead process in early-stage drug discovery campaigns.

Physicochemical Assay Standardization

The precise molecular weight (168.19 g/mol) and defined substitution pattern of Ethyl 1-ethyl-1H-imidazole-4-carboxylate make it an essential reference standard for analytical method development. Its use ensures the accurate quantitation of related imidazole derivatives in complex mixtures via HPLC or LC-MS, a critical function for quality control in both academic and industrial research settings where the exact analog cannot be substituted without compromising assay accuracy.

Application
Selection Property
Validation Focus
Anti-tubercular SAR studies
N1-alkyl substitution pattern and lipophilicity
Target engagement and cellular activity in mycobacterial models
Cell-permeable probe design
Ester stability and intracellular hydrolysis potential
Membrane permeability and esterase-dependent activation in cellular assays
Combinatorial library synthesis
Solid-phase catch-and-release compatibility
High-throughput purity and scaffold diversification efficiency
Analytical method standardization
Defined molecular weight and substitution identity
Accurate quantitation of imidazole derivatives via HPLC or LC-MS

Technical Documentation Hub

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